Methyldymron
Overview
Description
Methyldymron is a chemical compound with the molecular formula C17H20N2O . It is also known by other names such as 1-Methyl-3-(1-methyl-1-phenylethyl)-1-phenylurea, 3-(α,α-Dimethylbenzyl)-1-methyl-1-phenylurea, and N-Methyl-N′-(1-methyl-1-phenylethyl)-N-phenylurea .
Molecular Structure Analysis
The IUPAC Standard InChI for Methyldymron is InChI=1S/C18H22N2O/c1-14-10-12-16(13-11-14)20(4)17(21)19-18(2,3)15-8-6-5-7-9-15/h5-13H,1-4H3,(H,19,21) . This indicates the molecular structure of the compound .Physical And Chemical Properties Analysis
Methyldymron is a powder with an off-white color . It has a molecular weight of 268.35 g/mol . The melting point is reported to be 72 °C .Scientific Research Applications
Genome-Wide DNA Methylation Analysis
Methyldymron is instrumental in research involving DNA methylation (DNAm) in clinical studies. This includes genome-wide DNAm analysis using technologies like Illumina HumanMethylation 450K BeadChip, aimed at identifying differential methylation at CpG sites among various phenotypic groups. Such studies are significant for understanding genetic influences on diseases and development (Wright et al., 2016).
Methylation in Aging Studies
Methyldymron also plays a role in aging studies. For instance, a methylome-wide association study (MWAS) on aging, involving over 700 subjects, utilized next-generation sequencing of the methyl-CpG-enriched genomic fraction from blood. This study identified differentially methylated regions (DMRs) associated with aging, providing insights into age-related diseases and potential therapeutic targets (McClay et al., 2014).
Photodynamic Therapy and Microbial Infection
In the field of photodynamic therapy (PDT) and photodynamic antimicrobial chemotherapy (PACT), Methyldymron derivatives like methylene blue have been used due to their low human toxicities and efficient photosensitizing properties. This includes clinical applications in cancer and microbial infection treatment (Wainwright, 2005).
Forensic Sciences
DNA methylation, where Methyldymron can be a factor, is increasingly recognized in forensic sciences. The analysis of differentially methylated regions (tDMRs) in DNA methylation profiles is being utilized to identify biological fluids and tissues at crime scenes, and to determine the sex, age, and phenotype of donors (Kader & Ghai, 2015).
Environmental Science
Methyldymron-related compounds, like tribenuron-methyl, are studied for their environmental impact. For example, the efficacy of embedded tribenuron-methyl herbicides in field-grown vegetable crops infested by weeds was investigated to develop more environmentally friendly and effective plant protection methods (Volova et al., 2020).
Schizophrenia Research
Methyldymron compounds have been implicated in schizophrenia research, particularly in methylome-wide association studies that seek to identify DNA methylation biomarkers in blood, thus suggesting novel strategies for disease management (Åberg et al., 2014).
Biodegradation and Bioremediation
The biodegradation of Methyldymron-related compounds, such as tribenuron methyl, mediated by microbial activity, is a significant area of study. Research focuses on understanding the mechanisms behind this process and its application in bioremediation of polluted environments (Wang et al., 2012).
Cancer Biomarker Research
In cancer research, the clinical application of methylated DNA sequences as biomarkers is being explored. Methyldymron-related studies have contributed to identifying potential cancer biomarkers through the analysis of DNA methylation patterns (Kagan et al., 2007).
Safety And Hazards
Methyldymron is classified as an eye irritant (Category 2A), according to the safety data sheet . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Protective equipment, including chemical impermeable gloves, should be worn when handling Methyldymron .
properties
IUPAC Name |
1-methyl-1-phenyl-3-(2-phenylpropan-2-yl)urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-17(2,14-10-6-4-7-11-14)18-16(20)19(3)15-12-8-5-9-13-15/h4-13H,1-3H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMINYZXVCTYSNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)NC(=O)N(C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058100 | |
Record name | Methyldymron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4058100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyldymron | |
CAS RN |
42609-73-4 | |
Record name | Methyldymron | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42609-73-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyldymron | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042609734 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyldymron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4058100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYLDYMRON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJ6OA551P1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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